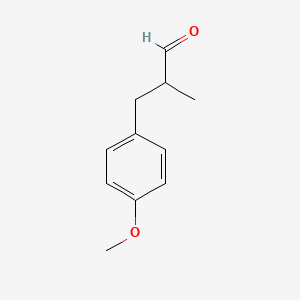

3-(4-Methoxyphenyl)-2-methylpropanal

描述

属性

IUPAC Name |

3-(4-methoxyphenyl)-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFBSPUPYFTTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044567 | |

| Record name | 3-(4-Methoxyphenyl)-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanal, 4-methoxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5462-06-6 | |

| Record name | Canthoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(p-methoxyphenyl)propanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5462-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanal, 4-methoxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(4-Methoxyphenyl)-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-methoxyphenyl)-2-methylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-(P-METHOXYPHENYL)PROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7QWJ4USPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Alkylation of p-Methoxybenzyl Halide with Propionaldehyde Derivatives

One of the primary and well-documented methods for synthesizing 3-(4-methoxyphenyl)-2-methylpropanal involves the alkylation reaction between p-methoxybenzyl halide and propionaldehyde or its derivatives.

- Reactants: p-Methoxybenzyl halide (commonly chloride), propionaldehyde or propenyl methyl ether

- Catalysts/Base: Organic or inorganic weak bases with pH between 7.5 and 10 (e.g., ammonium bicarbonate)

- Solvent: Acetonitrile/water mixture (typically 90:10 v/v)

- Temperature: Mild conditions, typically 15–25°C or room temperature

- Reaction Time: 2–6 hours

- Workup: Extraction with diethyl ether, drying over anhydrous magnesium sulfate, filtration, and purification by column chromatography

- A mixture of 25 mL acetonitrile/water (90:10) is added to the reactor.

- Propenyl methyl ether (0.36 g, 5 mmol) and ammonium bicarbonate (0.79 g, 10 mmol) are introduced under stirring.

- p-Methoxybenzyl chloride (0.78 g, 5 mmol) is added dropwise.

- The reaction proceeds at room temperature for 2 hours.

- The reaction is quenched by adding 20 mL water.

- The mixture is extracted with diethyl ether (3 × 20 mL).

- Organic phases are combined, dried with anhydrous magnesium sulfate, filtered, and solvent removed under reduced pressure.

- The crude product is purified by column chromatography to yield 0.54 g of this compound with a 65% yield.

| Parameter | Details |

|---|---|

| p-Methoxybenzyl chloride | 0.78 g (5 mmol) |

| Propenyl methyl ether | 0.36 g (5 mmol) |

| Ammonium bicarbonate | 0.79 g (10 mmol) |

| Solvent | Acetonitrile/water (90:10 v/v) |

| Temperature | 15–25°C (room temperature) |

| Reaction time | 2–6 hours |

| Yield | 65% |

This method is advantageous due to mild reaction conditions and relatively good yield. The use of weak bases prevents side reactions and degradation of sensitive aldehyde groups.

Alkylation with Controlled pH Using Organic/Inorganic Weak Bases

An alternative preparation method involves careful control of the reaction pH by using weak bases and specific molar ratios of reactants to optimize yield and purity.

- Weak base with pH 7.5–10 (organic or inorganic)

- Material ratio (molar) of weak base : propenyl methyl ether : p-methoxybenzyl halide : solvent = 1.8–2.2 : 0.8–1.2 : 0.8–1.2 : 5–12 L

- Temperature: 15–25°C

- Reaction time: 4–6 hours

- The solvent, weak base, and propenyl methyl ether are added to a reactor.

- p-Methoxybenzyl halide is introduced into the mixture.

- The reaction proceeds under controlled temperature for 4–6 hours.

- The product, anisyl propanal, is obtained after standard aqueous workup and purification.

This approach emphasizes the importance of pH control and stoichiometric balance to enhance reaction efficiency and product quality.

Analytical and Purification Techniques

The crude product obtained from the above reactions typically undergoes:

- Extraction: Using diethyl ether to separate organic components.

- Drying: Anhydrous magnesium sulfate is used to remove residual water.

- Filtration: To remove drying agents and insoluble impurities.

- Solvent Removal: Under reduced pressure to concentrate the product.

- Column Chromatography: Final purification step to isolate pure this compound.

These steps are critical for achieving high purity, especially for applications in flavor and fragrance industries.

Summary Table of Preparation Methods

| Method Number | Reaction Type | Key Reactants | Base/ Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Alkylation with p-methoxybenzyl chloride and propenyl methyl ether | p-Methoxybenzyl chloride, propenyl methyl ether | Ammonium bicarbonate (weak base) | Acetonitrile/water (90:10 v/v) | 15–25 (room temp) | 2 | 65 | Mild conditions, column chromatography purification |

| 2 | Alkylation with pH control | p-Methoxybenzyl halide, propenyl methyl ether | Organic/inorganic weak base (pH 7.5–10) | Various solvents (5–12 L scale) | 15–25 | 4–6 | Not specified | Emphasis on pH and molar ratio control |

Research Findings and Considerations

- The use of weak bases with controlled pH is critical to prevent side reactions such as over-alkylation or polymerization.

- Mild temperatures (room temperature to 25°C) favor selectivity and reduce byproduct formation.

- The molar ratios of reactants and solvent volume significantly influence the reaction kinetics and yield.

- Purification by column chromatography remains the standard to achieve the desired purity for industrial applications.

- The described methods are scalable and have been patented, indicating their industrial relevance and reliability.

化学反应分析

Types of Reactions: 3-(4-Methoxyphenyl)-2-methylpropanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-(4-Methoxyphenyl)propanoic acid

Reduction: 3-(4-Methoxyphenyl)-2-methylpropanol

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create derivatives with specific functional groups. For instance:

- Oxidation : The aldehyde can be oxidized to form corresponding carboxylic acids.

- Reduction : It can be reduced to form alcohols.

- Substitution Reactions : The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions are fundamental in developing pharmaceuticals and other fine chemicals.

Biological Research

Probe in Metabolic Studies

3-(4-Methoxyphenyl)-2-methylpropanal is utilized as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways. Its interactions with various enzymes and proteins can provide insights into biochemical processes, making it valuable for drug discovery and development .

Potential Anticancer Activity

Recent studies have suggested that derivatives of this compound may exhibit antimitotic activity, potentially offering therapeutic benefits in treating cancer. Research indicates that such compounds may retain effectiveness against drug-resistant cancer cell lines due to their unique binding properties to tubulin .

Industrial Applications

Fragrance and Flavor Industry

In the fragrance and flavor industry, this compound is employed as an ingredient due to its aromatic properties. It contributes to the formulation of perfumes and flavoring agents, enhancing the sensory qualities of consumer products .

Analytical Applications

HPLC Separation Techniques

The compound is also relevant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be separated effectively using specialized columns, which is essential for quality control and analysis of complex mixtures in both research and industrial settings .

Case Studies

作用机制

The mechanism by which 3-(4-Methoxyphenyl)-2-methylpropanal exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

相似化合物的比较

Silvial® (3-(4-Isobutylphenyl)-2-methylpropanal)

- Structure : Silvial® replaces the methoxy group in Canthoxal® with an isobutyl moiety.

- Properties : Both compounds share the 2-methylpropanal backbone, but Silvial®’s bulky isobutyl group enhances hydrophobicity (LogP: ~3.2 vs. Canthoxal®’s 2.30) , altering its olfactory profile to a more ambery, woody character .

- Applications : Silvial® is favored in luxury perfumes for its long-lasting sillage, while Canthoxal® provides fresh, green accents .

Chalcone Derivatives

Examples include (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1) and (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2) .

- Structure: These derivatives feature a propenone (α,β-unsaturated ketone) core instead of an aldehyde.

- Bioactivity : Unlike Canthoxal®, chalcones exhibit potent antioxidant and anti-inflammatory effects. Compound 1d (a chalcone acrylate derivative) showed dose-dependent protection against H₂O₂-induced oxidative stress in PC12 cells (EC₅₀: 5–10 µM) .

Phenylpropanoids

- 3-(4-Methoxyphenyl)propan-1-ol and 3-(4-Methoxyphenyl)prop-2-enal : These compounds differ in functional groups (alcohol or α,β-unsaturated aldehyde vs. Canthoxal®’s saturated aldehyde). Found in natural extracts, they contribute to floral and spicy notes but lack the methyl branch, reducing their stability in formulations .

Data Table: Key Comparative Features

Fragrance Industry

生物活性

3-(4-Methoxyphenyl)-2-methylpropanal, also known by its CAS number 5462-06-6, is an organic compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique biological activities. This compound consists of a methoxy group attached to a phenyl ring and a 2-methylpropanal group. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and industrial processes.

Structure and Composition

The molecular formula of this compound is CHO. Its structure includes:

- A methoxy group (-OCH) attached to the phenyl ring.

- A methylpropanal moiety that contributes to its aldehyde functionality.

Synthesis

The synthesis typically involves:

- Friedel-Crafts Alkylation : Using 4-methoxybenzene and propionyl chloride in the presence of Lewis acid catalysts (e.g., AlCl).

- Reduction : The resulting aldehyde can be reduced using sodium borohydride (NaBH) to yield the desired compound.

The biological activity of this compound is hypothesized to involve interactions with various enzymes, proteins, and biomolecules. Its aldehyde group may participate in nucleophilic addition reactions, influencing metabolic pathways and enzyme mechanisms.

Antitumor Activity

Recent studies have explored the compound's potential as an antitumor agent. For instance, derivatives of similar compounds have shown significant cytotoxicity against cancer cell lines, particularly those resistant to traditional chemotherapeutics like taxanes. The compound may exhibit activity by binding to tubulin, disrupting microtubule dynamics, which is critical for cell division .

Case Studies

- Antimitotic Activity : In a study examining related compounds, it was found that certain derivatives exhibit antimitotic activity by binding to tubulin subunits. This suggests that this compound could share similar properties, warranting further exploration .

- Bioactivity Screening : Compounds with structural similarities have been screened for antibacterial and anti-inflammatory activities. These studies often employ assays such as agar diffusion and MTT assays to evaluate efficacy against specific pathogens .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)propionic acid | Structure | Antimicrobial properties |

| 4-Methoxybenzaldehyde | Structure | Cytotoxicity against cancer cells |

| 3-(4-Methoxyphenyl)propanol | Potential neuroprotective effects |

常见问题

Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)-2-methylpropanal, and what are their respective yields under optimized conditions?

- Methodological Answer : The compound can be synthesized via aldol condensation , where a ketone or aldehyde reacts with a carbonyl compound. For example, a modified approach similar to the synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal involves reacting 4-methoxybenzaldehyde with methylpropanal derivatives under basic or acidic catalysis. Typical catalysts include NaOH or HCl, with yields ranging from 60% to 85% depending on solvent polarity and temperature (50–80°C) . Key Optimization Parameters :

- Solvent selection (e.g., ethanol vs. THF) affects reaction rate and byproduct formation.

- Steric hindrance from the methoxy group necessitates longer reaction times compared to non-substituted analogs.

| Synthetic Method | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Aldol Condensation | NaOH | Ethanol | 70°C | 75% |

| Acid-Catalyzed Condensation | HCl | Toluene | 50°C | 60% |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for a singlet at δ 3.8 ppm (methoxy group), a doublet for the aldehyde proton (~δ 9.5–10 ppm), and splitting patterns for the methyl and aromatic protons .

- ¹³C NMR : Signals at δ 190–200 ppm (aldehyde carbon) and δ 55–60 ppm (methoxy carbon).

- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch of aldehyde) and 1250 cm⁻¹ (C-O of methoxy group) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 192 (C₁₁H₁₂O₂), with fragmentation patterns indicating loss of methoxy (–OCH₃) or methyl groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electronic effects of the methoxy group. The electron-donating methoxy substituent increases electron density on the aromatic ring, stabilizing transition states in nucleophilic attacks. For example, the aldehyde group’s electrophilicity is reduced by ~15% compared to non-methoxy analogs, influencing reaction rates with amines or alcohols . Steps for Modeling :

Optimize geometry using Gaussian or similar software.

Calculate Fukui indices to identify reactive sites.

Simulate reaction pathways with explicit solvent models.

Q. What strategies resolve enantiomers of this compound, and how is enantiomeric excess (ee) measured?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC. For example, a Chiralpak® AD-H column with hexane/isopropanol (90:10) can separate enantiomers with a resolution factor >1.5 .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, leaving the other unreacted. Typical ee values exceed 90% after 24 hours at 30°C .

Measurement Tools : - Polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)₃) to quantify ee.

Q. How does the electronic nature of the 4-methoxyphenyl group influence catalytic hydrogenation of this compound?

- Methodological Answer : The methoxy group’s electron-donating resonance effect stabilizes the aromatic ring, reducing the aldehyde’s susceptibility to hydrogenation. Catalysts like Pd/C or Raney Ni require higher H₂ pressures (5–10 atm) and temperatures (80–100°C) compared to non-substituted analogs. Side reactions (e.g., ring hydrogenation) are minimized due to the methoxy group’s steric and electronic protection .

| Catalyst | H₂ Pressure | Temperature | Conversion | Selectivity |

|---|---|---|---|---|

| Pd/C (5%) | 5 atm | 80°C | 90% | 85% |

| Raney Ni | 10 atm | 100°C | 95% | 75% |

Data Contradictions and Validation

- Synthesis Yields : reports 75% yields for analogous aldehydes, while non-optimized methods in show lower efficiency. Validate via reproducibility studies under inert atmospheres to exclude oxidation byproducts.

- Enantioselectivity : Computational predictions () may overestimate ee values; empirical validation using chiral HPLC is critical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。